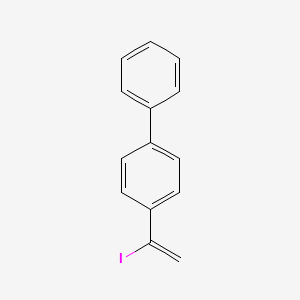
4-(1-Iodovinyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Iodovinyl)-1,1’-biphenyl is an organoiodine compound that features a biphenyl structure with an iodovinyl group attached to one of the phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Iodovinyl)-1,1’-biphenyl typically involves the iodination of a vinyl-substituted biphenyl precursor. One common method is the reaction of 4-vinyl-1,1’-biphenyl with iodine in the presence of a catalyst such as copper or iron. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for 4-(1-Iodovinyl)-1,1’-biphenyl are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
化学反应分析
Types of Reactions
4-(1-Iodovinyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The iodovinyl group can be replaced by other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form new carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, with conditions typically involving low temperatures and inert atmospheres.
Coupling Reactions: Palladium or nickel catalysts are often used, with conditions including bases like potassium carbonate and solvents such as toluene or THF
Major Products
The major products formed from these reactions include various substituted biphenyls and polycyclic aromatic compounds, depending on the specific reagents and conditions used .
科学研究应用
4-(1-Iodovinyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is investigated for its potential use in the development of organic electronic materials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds.
作用机制
The mechanism by which 4-(1-Iodovinyl)-1,1’-biphenyl exerts its effects in chemical reactions involves the activation of the iodovinyl group. This activation facilitates nucleophilic attack or coupling with other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
Similar Compounds
- 4-(1-Bromovinyl)-1,1’-biphenyl
- 4-(1-Chlorovinyl)-1,1’-biphenyl
- 4-(1-Fluorovinyl)-1,1’-biphenyl
Uniqueness
4-(1-Iodovinyl)-1,1’-biphenyl is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes the compound more reactive in certain types of chemical reactions, such as cross-coupling and substitution reactions .
属性
分子式 |
C14H11I |
|---|---|
分子量 |
306.14 g/mol |
IUPAC 名称 |
1-(1-iodoethenyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H11I/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H2 |
InChI 键 |
QFMDTEKOFNYIAK-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC=C(C=C1)C2=CC=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)
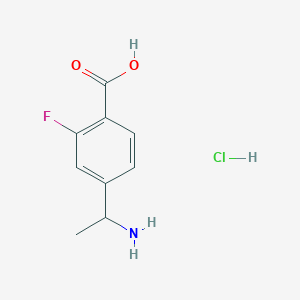
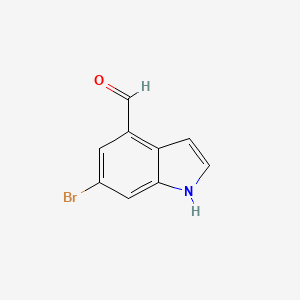
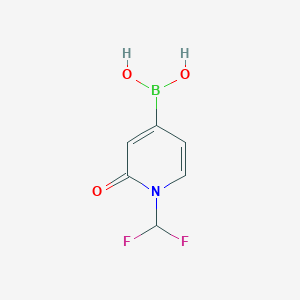
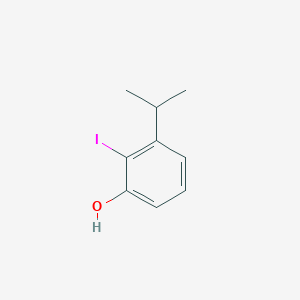
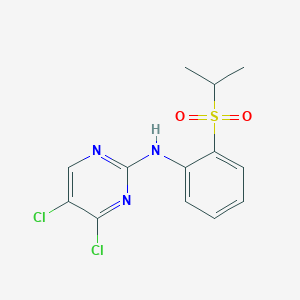
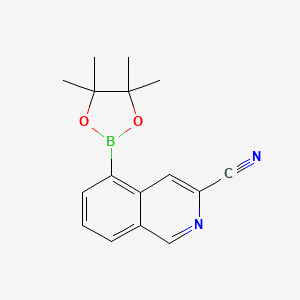


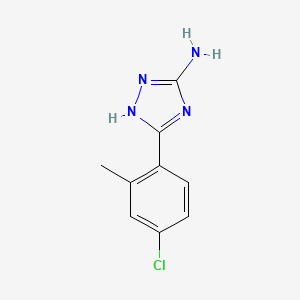
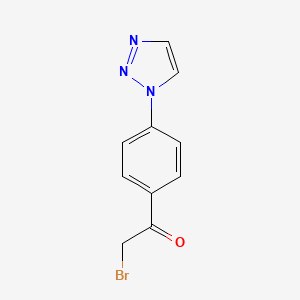
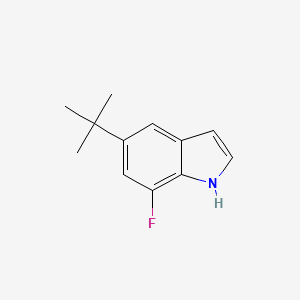
![8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13661968.png)
